1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone
Description
1-(1,1-Dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone is a synthetic organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzothiadiazine and a piperidine ring, with an ethanone group attached. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIIQFJUMUMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone typically involves the following steps:
Formation of the Benzothiadiazine Ring:
Spiro Linkage Formation:
Introduction of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups (using nitrating agents).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted benzothiadiazine derivatives.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It has shown potential as a modulator of biological pathways, making it a candidate for drug development, especially in targeting specific enzymes or receptors.
Medicine:
- Research has indicated its potential use in treating various diseases due to its ability to interact with biological targets, such as enzymes involved in metabolic pathways.
Industry:
- The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and the presence of the ethanone group allow it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine Derivatives: These compounds share the benzothiadiazine core but differ in the substituents attached to the ring.
Piperidine Derivatives: Compounds with a piperidine ring but lacking the spiro linkage or the benzothiadiazine moiety.
Uniqueness:
- The unique spiro linkage in 1-(1,1-dioxido-1’H,4H-spiro[1,2,4-benzothiadiazine-3,4’-piperidin]-1’-yl)ethanone distinguishes it from other benzothiadiazine or piperidine derivatives. This structural feature contributes to its distinct biological activity and potential applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Biological Activity
1-(1,1-Dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 299.35 g/mol. The structure features a spiro-benzothiadiazine moiety that is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzothiadiazine scaffold exhibit significant antimicrobial properties. In a study assessing various derivatives of benzothiadiazines, it was found that modifications at specific positions can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiadiazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 1-(1,1-Dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone | S. aureus | 8 µg/mL |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that derivatives of benzothiadiazines can inhibit pro-inflammatory cytokines in vitro. For example, compounds similar to 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone were found to reduce levels of TNF-alpha and IL-6 in cell culture models .
Synthesis Methods
The synthesis of 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone typically involves multi-step reactions starting from readily available precursors. A common method includes the use of laccase-mediated reactions to facilitate the formation of the spiro structure through oxidative cyclization .
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Isatin + Malononitrile | Reflux in ethanol | 91% |
| 2 | Laccase catalyst + thiols | Room temperature | Varied |
Case Studies
Several case studies have highlighted the effectiveness of benzothiadiazine derivatives in various biological assays:
- Case Study 1 : A derivative was tested for its ability to inhibit cancer cell proliferation in vitro. Results showed a significant reduction in cell viability in breast cancer cell lines .
- Case Study 2 : Another study focused on the anti-diabetic effects of related compounds where it was demonstrated that they could improve insulin sensitivity in diabetic rat models .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multistep reactions leveraging the reactivity of its benzothiadiazine and piperidine moieties.
Formation of the Benzothiadiazine Ring
The benzothiadiazine core is typically synthesized via cyclization reactions. For example:
Spiro Linkage Formation
The spiro junction between the benzothiadiazine and piperidine rings is achieved through:
-
Key Step : Nucleophilic substitution or ring-closing metathesis.
-
Reagents : Piperidine derivatives and coupling agents (e.g., DCC, EDC) .
Functional Group Reactivity
The compound’s reactivity is governed by two primary functional groups:
Sulfone Group (1,1-Dioxide)
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, strong base | Alkylated derivatives at sulfur | |
| Oxidation | H₂O₂, acidic conditions | Stable sulfone (no further oxidation) |
Acetyl Group
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol derivative | |
| Condensation | Hydrazines | Hydrazone formation |
Ring-Opening Reactions
The spirocyclic structure can undergo ring-opening under specific conditions:
-
Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the piperidine ring, yielding a linear benzothiadiazine-carboxylic acid derivative .
-
Base-Induced Ring Expansion : Treatment with strong bases (e.g., NaOH) leads to ring expansion via sulfone elimination .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ .
-
Photodegradation : UV exposure induces radical-mediated cleavage of the sulfone group, forming sulfinic acid derivatives .
Comparative Reactivity with Analogues
| Feature | This Compound | Analog (e.g., Diazoxide) |
|---|---|---|
| Sulfone Reactivity | High electrophilicity | Moderate due to steric hindrance |
| Acetyl Group | Readily reduced/functionalized | Stable under similar conditions |
| Spiro Junction | Prone to acid-catalyzed opening | Resistant to ring-opening |
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic benzothiadiazine core. Key steps include:
- Oxidation : Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group (1,1-dioxido) .
- Spirocyclization : Piperidine derivatives are condensed with benzothiadiazine precursors under reflux conditions (e.g., in toluene or dichloromethane) .
- Acetylation : Introduction of the ethanone group via nucleophilic acyl substitution, often using acetyl chloride in the presence of a base (e.g., triethylamine) .
Critical Factors : - Temperature control during spirocyclization (80–100°C) to avoid side reactions.
- Stoichiometric ratios of oxidizing agents (1.2–1.5 equivalents) to ensure complete sulfonation .
- Yield optimization via column chromatography purification (silica gel, hexane/ethyl acetate gradients) .
Basic: How is the purity and structural integrity of the compound validated post-synthesis?
Methodological Answer:
Validation employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and connectivity. For example, the acetyl group appears as a singlet at δ ~2.1 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves spirocyclic geometry and bond angles. SHELXL refinement (via SHELX software) is commonly used for structural determination .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can discrepancies in X-ray crystallographic data (e.g., thermal parameters, R-factors) be resolved during refinement?
Methodological Answer:
Discrepancies arise from poor crystal quality or twinning. Mitigation strategies include:
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Adjust weighting schemes (e.g., WGHT in SHELXL) to balance thermal motion and data fit .
- Twinning Analysis : For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .
- Data Filtering : Remove outliers (e.g., I/σ(I) < 2) and apply absorption corrections (SADABS) .
- Validation Tools : Check PLATON for missed symmetry or voids .
Advanced: What strategies optimize the compound’s reactivity in pH-dependent biological assays?
Methodological Answer:
The sulfone and spirocyclic moieties confer pH sensitivity. Experimental design considerations:
- Buffer Selection : Use phosphate (pH 6–8) or acetate (pH 4–5.5) buffers to stabilize the sulfone group.
- Kinetic Studies : Monitor degradation via LC-MS at varying pH (2–10) to identify stable pH windows .
- Computational Modeling : Predict protonation states using pKa prediction tools (e.g., MarvinSketch) to guide assay conditions .
Basic: What spectroscopic techniques are most effective for characterizing functional groups in this compound?
Methodological Answer:
- FT-IR : Detect sulfone (S=O) stretches at 1150–1300 cm and carbonyl (C=O) at ~1680 cm .
- NMR :
- H NMR: Piperidine protons appear as multiplets at δ 1.5–3.5 ppm; aromatic protons (benzothiadiazine) at δ 7.0–8.0 ppm .
- C NMR: Carbonyl carbon at δ ~205 ppm; sulfone carbons at δ ~55–60 ppm .
- UV-Vis : π→π* transitions in the benzothiadiazine ring (λmax ~270 nm) .
Advanced: How does the spirocyclic structure influence pharmacokinetic properties in preclinical models?
Methodological Answer:
- Lipophilicity : The spirocyclic system reduces logP compared to non-spiro analogs, enhancing aqueous solubility (measured via shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human/rat) to assess CYP450-mediated oxidation. The sulfone group slows metabolism compared to sulfide analogs .
- Blood-Brain Barrier (BBB) Penetration : Predict using PAMPA-BBB assays; the spiro structure may limit passive diffusion due to increased polarity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetyl chloride or sulfonation byproducts .
- First Aid : In case of skin contact, rinse with water for 15 minutes and consult a physician; provide SDS documentation .
Advanced: How are computational methods (e.g., QSPR, molecular docking) used to predict biological interactions, and how are these validated?
Methodological Answer:
- QSAR Modeling : Use Quantitative Structure-Property Relationship (QSPR) tools to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity. Validate via leave-one-out cross-validation .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Refine poses with molecular dynamics (AMBER) .
- Experimental Validation : Compare docking scores with IC50 values from enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
